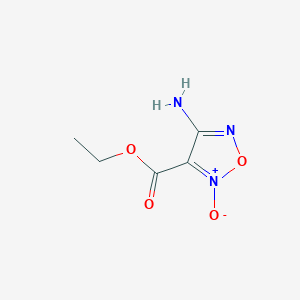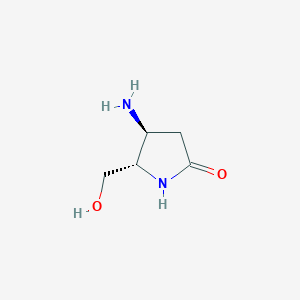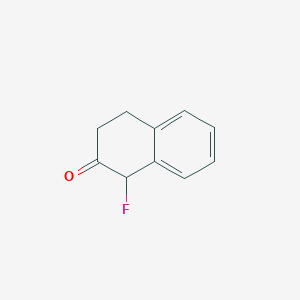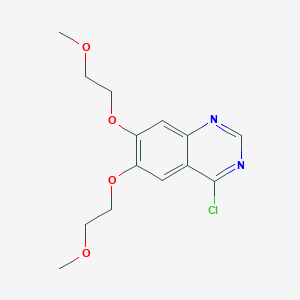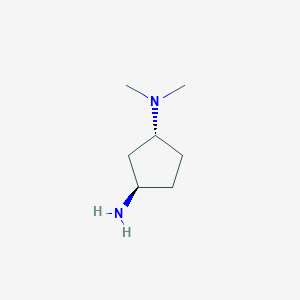
(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine, also known as DCDMA, is a cyclic diamine compound. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to bind to the NMDA receptor, a type of glutamate receptor that is involved in learning and memory.
Biochemical And Physiological Effects
(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine has been shown to have a range of biochemical and physiological effects. It has been shown to have anticonvulsant activity, which may be due to its ability to inhibit acetylcholinesterase. (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine has also been shown to have analgesic and anti-inflammatory effects, which may be due to its ability to bind to the NMDA receptor. In addition, (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine in lab experiments is its unique cyclic structure, which can be used as a building block for the synthesis of novel compounds. (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine is also relatively easy to synthesize and purify, making it a convenient reagent for chemical synthesis. However, one limitation of using (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the use of (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine in scientific research. One area of interest is the development of novel cyclic compounds using (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine as a building block. (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine may also be useful in the development of new pharmaceuticals and agrochemicals. In addition, further research is needed to fully understand the mechanism of action of (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine and its potential applications in the treatment of various diseases.
Synthesis Methods
(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine can be synthesized by the reaction of 1,3-cyclopentadiene with methylamine in the presence of a catalyst. The reaction produces a mixture of two isomers, (1R,3R)-(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine and (1S,3S)-(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine. The (1R,3R)-(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine isomer can be separated and purified by fractional distillation.
Scientific Research Applications
(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine has been used in various scientific research applications, including as a building block for the synthesis of novel cyclic compounds, a chiral auxiliary in asymmetric synthesis, and a ligand for metal complexes. (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine has also been used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
167298-23-9 |
|---|---|
Product Name |
(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine |
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(1R,3R)-3-N,3-N-dimethylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
JKGFHDQYKCAVBW-RNFRBKRXSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@H](C1)N |
SMILES |
CN(C)C1CCC(C1)N |
Canonical SMILES |
CN(C)C1CCC(C1)N |
synonyms |
1,3-Cyclopentanediamine,N,N-dimethyl-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
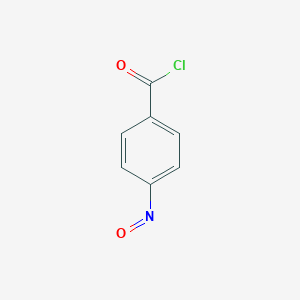
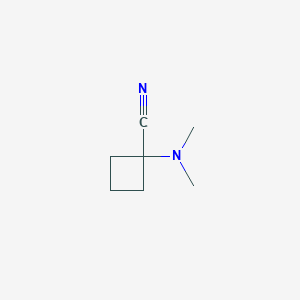
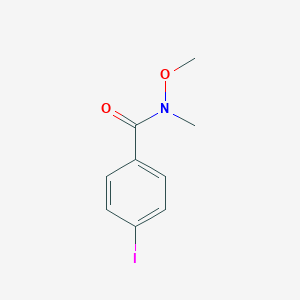
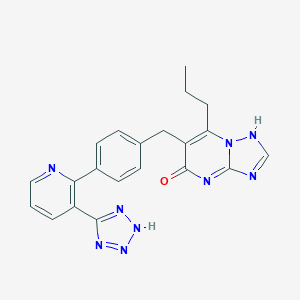
![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)
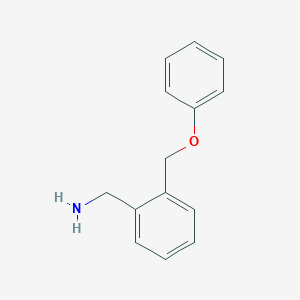
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)

